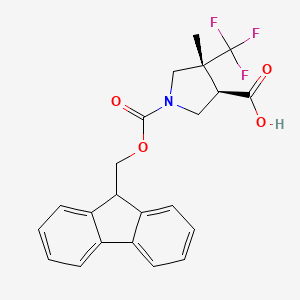![molecular formula C15H14ClN5O2 B2884081 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899996-12-4](/img/structure/B2884081.png)
4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Researchers have synthesized new derivatives of pyrazolo[3,4-d]pyrimidine, including compounds structurally related to 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide, exploring their antimicrobial potential. For instance, Farag et al. (2009) reported the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Heterocyclic Synthesis for Anticancer and Anti-Inflammatory Applications
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For example, Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives showing promising results as anticancer and anti-5-lipoxygenase agents, indicating the potential of such compounds in medicinal chemistry (Rahmouni et al., 2016).
Catalytic Applications and Chemical Transformations
The utility of pyrazolo[3,4-d]pyrimidine derivatives in chemical synthesis has been explored through their involvement in catalytic actions and nucleophilic substitutions. Miyashita et al. (1990) demonstrated the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines catalyzed by 1,3-dimethylbenzimidazolium iodide, showcasing the compound's utility in organic synthesis (Miyashita, Matsuda, Iijima, & Higashino, 1990).
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis, particularly through the inhibition of c-Src phosphorylation. Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives, finding several to be effective antiproliferative agents and inhibitors of Src phosphorylation, highlighting their potential in cancer therapy (Carraro et al., 2006).
Insecticidal and Herbicidal Activities
Compounds structurally similar to 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide have been evaluated for their potential use as insecticides and herbicides. Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating good inhibition activities against certain plants and insects, suggesting applications in agriculture (Luo, Zhao, Zheng, & Wang, 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2 by fitting into its active site through essential hydrogen bonding with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound exerts significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . The compound’s potent dual activity against the examined cell lines and CDK2 makes it a promising candidate for further investigations .
Propiedades
IUPAC Name |
4-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c16-8-4-7-13(22)19-20-10-17-14-12(15(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPPSSSIUSMIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

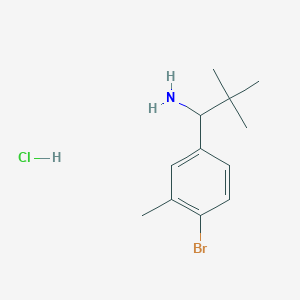
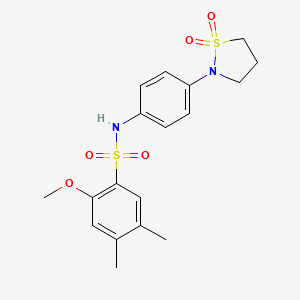
![6-Thiaspiro[2.5]octan-1-ylmethanamine](/img/structure/B2884004.png)

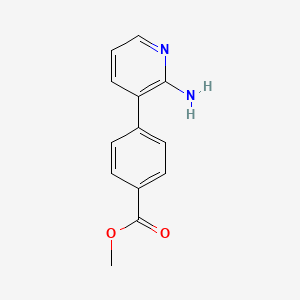

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2884011.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)

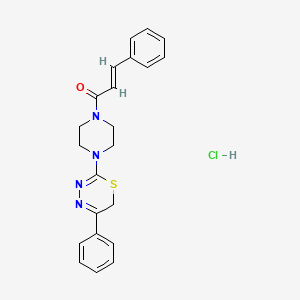
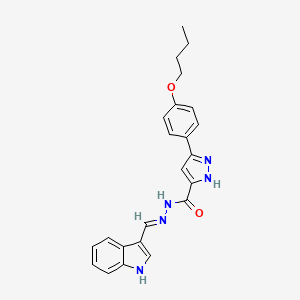
![Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2884020.png)
